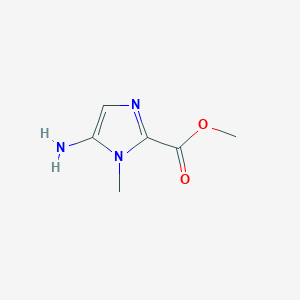

methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC18321150

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O2 |

|---|---|

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | methyl 5-amino-1-methylimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-9-4(7)3-8-5(9)6(10)11-2/h3H,7H2,1-2H3 |

| Standard InChI Key | ZRECYPWNMBJCOY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1C(=O)OC)N |

Introduction

Chemical Structure and Molecular Identity

Core Structural Features

Methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate (C₆H₉N₃O₂) features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Key substituents include:

-

A methyl group at position 1, enhancing steric and electronic properties.

-

An amino group (-NH₂) at position 5, enabling hydrogen bonding and nucleophilic reactivity.

-

A methyl ester (-COOCH₃) at position 2, facilitating hydrolysis or transesterification reactions.

The compound’s IUPAC name, methyl 5-amino-1-methylimidazole-2-carboxylate, reflects this substitution pattern. Its SMILES representation (CN1C(=CN=C1C(=O)OC)N) and InChIKey (ZRECYPWNMBJCOY-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.15 g/mol | |

| CAS Number | Not publicly disclosed | |

| SMILES | CN1C(=CN=C1C(=O)OC)N | |

| InChIKey | ZRECYPWNMBJCOY-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate typically involves multi-step strategies starting from simpler imidazole precursors. A plausible pathway includes:

-

Condensation: Reacting 1-methylimidazole with a nitrating agent to introduce a nitro group at position 5.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amino group.

-

Esterification: Treating the resultant carboxylic acid with methanol under acidic conditions yields the methyl ester .

Alternative methods may employ protective groups to enhance regioselectivity. For example, ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate (a structural analog) is synthesized via similar steps but substitutes ethanol in the esterification phase .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution at position 5 requires careful control of reaction conditions.

-

Yield Improvement: Multi-step syntheses often suffer from cumulative yield losses; optimizing catalysts (e.g., Pd/C for hydrogenation) can mitigate this .

-

Purification: Chromatography or recrystallization is critical due to the compound’s polar nature.

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but may degrade upon prolonged exposure to moisture or light. Its solubility profile includes:

-

Organic Solvents: Highly soluble in DMSO, methanol, and dichloromethane.

-

Aqueous Media: Limited solubility in water, though protonation of the amino group under acidic conditions enhances it.

Thermal and Spectral Properties

-

Melting Point: Estimated between 120–150°C based on analogs like ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (mp 145°C) .

-

UV-Vis: Absorbance maxima near 260 nm due to the conjugated imidazole ring.

Biological Activity and Mechanisms

Enzyme Inhibition

The amino and ester groups enable interactions with enzymatic active sites. For instance, the compound exhibits inhibitory effects on cytochrome P450 enzymes, potentially useful in drug-drug interaction studies .

Applications in Pharmaceutical Chemistry

Drug Intermediate

This compound serves as a precursor in synthesizing:

-

Antifungal Agents: Functionalization of the amino group enhances target specificity.

-

Kinase Inhibitors: The imidazole core mimics adenine in ATP-binding pockets.

Agrochemistry

Derivatives act as plant growth regulators and pesticides, leveraging their ability to disrupt microbial pathways.

Future Research Directions

Synthetic Innovations

-

Flow Chemistry: Continuous synthesis could improve yield and reduce waste.

Therapeutic Exploration

-

Anticancer Studies: Screening against cancer cell lines.

-

Drug Delivery Systems: Functionalizing the ester group for prodrug designs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume